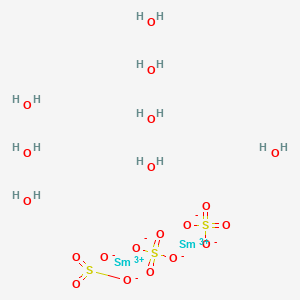
硫酸铜铵六水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Ammonium copper(II) sulfate hexahydrate is used in various scientific research applications, including:
Biology: Utilized in studies involving copper’s role in biological systems.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed in electroplating and as a pesticide and foliar fertilizer in agriculture.
作用机制
Target of Action
Ammonium Copper(II) Sulfate Hexahydrate, also known as Cupric Ammonium Sulfate, is an inorganic compound
Mode of Action
The mode of action of Ammonium Copper(II) Sulfate Hexahydrate is primarily through its copper (II) ions. Copper is a transition metal that can exist in multiple oxidation states, allowing it to participate in various chemical reactions . .
Biochemical Pathways
Copper ions can act as a catalyst in various chemical reactions, potentially influencing a range of biochemical processes .
Pharmacokinetics
Its absorption and distribution within a system would depend on various factors, including the pH and the presence of other ions .
Result of Action
It is known that copper ions can have various effects at the molecular and cellular level, including acting as a cofactor for certain enzymes .
Action Environment
The action, efficacy, and stability of Ammonium Copper(II) Sulfate Hexahydrate can be influenced by various environmental factors. For example, the presence of other ions can affect the solubility and therefore the bioavailability of the compound . Additionally, the pH can influence the oxidation state of the copper ions, potentially affecting their reactivity .
准备方法
Synthetic Routes and Reaction Conditions
Ammonium copper(II) sulfate hexahydrate can be synthesized by dissolving copper(II) sulfate pentahydrate and ammonium sulfate in hot water. The solution is then cooled to allow the crystals to form. The reaction can be represented as follows :
[ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 2\text{NH}_3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_4 \cdot \text{CuSO}_4 \cdot 6\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the preparation involves dissolving copper(II) sulfate and ammonium sulfate in water, followed by crystallization. The solution is filtered, and the crystals are dried between filter papers .
化学反应分析
Types of Reactions
Ammonium copper(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) ions can be reduced to copper(I) ions.
Substitution Reactions: Ammonium ions can be replaced by other cations in solution.
Common Reagents and Conditions
Common reagents include potassium iodide, which reacts with ammonium copper(II) sulfate hexahydrate to form a tan precipitate of copper(I) iodide and iodine .
Major Products
The major products formed from these reactions include copper(I) iodide and iodine when reacted with potassium iodide .
相似化合物的比较
Similar Compounds
Copper(II) sulfate pentahydrate: Similar in composition but lacks ammonium ions.
Ammonium sulfate: Contains ammonium ions but lacks copper.
Copper(II) chloride dihydrate: Another copper-containing compound but with chloride ions instead of sulfate.
Uniqueness
Ammonium copper(II) sulfate hexahydrate is unique due to its combination of ammonium and copper ions, making it useful in specific applications such as electroplating and agriculture .
属性
CAS 编号 |
13587-26-3 |
|---|---|
分子式 |
CuH20N2O14S2 |
分子量 |
399.84 |
产品来源 |
United States |
Q1: How does temperature impact the crystal structure of deuterated ammonium copper(II) sulfate hexahydrate?
A1: Research indicates that increasing the temperature of deuterated ammonium copper(II) sulfate hexahydrate from 100 K to 321 K leads to a progressive convergence of the intermediate and longest Cu–O bond lengths within the Jahn-Teller distorted octahedral Cu(D2O)62+ ion. [] This structural change is accompanied by a partial rotation of both the ammonium and sulfate groups within the crystal lattice. [] These findings highlight the dynamic nature of this compound's structure in response to temperature variations.
Q2: What role does pressure play in influencing the structure of deuterated ammonium copper(II) sulfate hexahydrate?
A2: Studies utilizing neutron powder diffraction have revealed that applying pressure to deuterated ammonium copper(II) sulfate hexahydrate at various temperatures (ranging from 50 K to 325 K) induces changes in its unit cell parameters. [] Specifically, a study observed that introducing a small amount of zinc (3.4% substitution of Cu2+ ions) mimicked the structural changes observed in the pure copper compound under 1.5 kbar of pressure. [] This substitution caused a switch in the long axis of the distorted Cu(D2O)6 2+ ion from one pair of oxygen atoms to another. [] These findings underscore the sensitivity of this compound's structure to both pressure and compositional alterations.
Q3: Are there any cooperative interactions observed in the structural changes of ammonium copper(II) sulfate hexahydrate?
A3: Research suggests that the temperature-dependent behavior of the g-values (derived from EPR spectroscopy) in pure deuterated ammonium copper(II) sulfate hexahydrate cannot be solely explained by a simple Boltzmann thermal distribution between two energy states differing only in the Cu(D2O)62+ ion's orientation. [] This deviation suggests the presence of cooperative interactions within the crystal lattice, potentially influencing the compound's overall structural dynamics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









